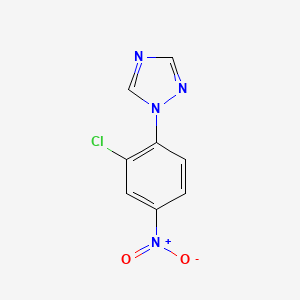
1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. It has been widely used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, 1-(2-Chloro-4-nitrophenyl)-3-methylurea, has a linear formula of C8H8ClN3O3 .Chemical Reactions Analysis
A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway .作用机制
Target of Action
Related compounds such as 2-chloro-4-nitrophenol have been shown to interact with enzymes like amylase .
Mode of Action
It’s worth noting that 2-chloro-4-nitrophenol, a structurally similar compound, has been shown to be converted by a two-component fad-dependent monooxygenase, hnpab, into 1,2,4-benzenetriol (bt) via chloro-1,4-benzoquinone . This suggests that 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole might also undergo similar enzymatic transformations.
Biochemical Pathways
The degradation of 2-chloro-4-nitrophenol, a related compound, has been reported to occur via the 1,2,4-benzenetriol (bt) pathway in certain gram-negative bacteria . In this pathway, 2-chloro-4-nitrophenol is converted to BT via chloro-1,4-benzoquinone .
Result of Action
The degradation of 2-chloro-4-nitrophenol, a related compound, results in the formation of bt and other downstream products .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of 2-chloro-4-nitrophenol, a related compound, has been reported in certain Gram-negative bacteria, suggesting that microbial activity can influence the fate of such compounds in the environment .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole has been found to interact with various enzymes and proteins. For instance, it has been reported to be involved in the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium . The compound is converted to 1,2,4-benzenetriol via chloro-1,4-benzoquinone by a two-component FAD-dependent monooxygenase, HnpAB .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been shown to influence cell function by interacting with certain enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes such as HnpAB. This enzyme catalyzes the conversion of the compound to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . This process involves binding interactions with the enzyme, potentially leading to changes in gene expression.
Metabolic Pathways
It has been reported to be involved in the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway
属性
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCZHOPNAVSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
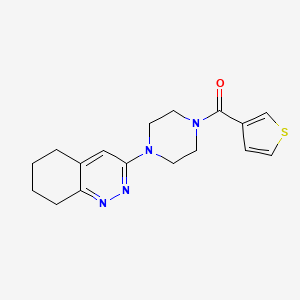
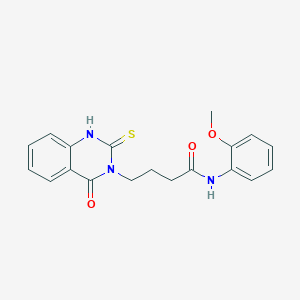
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)
![2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2884166.png)
![2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2884167.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2884168.png)
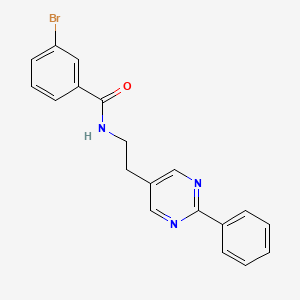
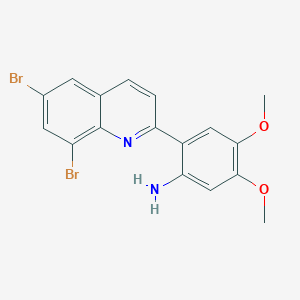
![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)

![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)
![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)
